molecular formula C9H11NO3 B1589893 Methyl 2-amino-6-methoxybenzoate CAS No. 54166-96-0

Methyl 2-amino-6-methoxybenzoate

Cat. No.: B1589893
CAS No.: 54166-96-0
M. Wt: 181.19 g/mol
InChI Key: ZSQWDVCEAXGVIK-UHFFFAOYSA-N
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Description

General Context of Aminobenzoate Derivatives in Contemporary Chemical Research

Aminobenzoate derivatives, a class of organic molecules characterized by the presence of both an amino group and a benzoate (B1203000) group, are fundamental building blocks in modern chemical research. Their structural versatility allows for a wide range of chemical modifications, leading to the synthesis of novel compounds with diverse applications. researchgate.net These derivatives are pivotal in the development of new pharmaceuticals, agrochemicals, and materials.

In medicinal chemistry, aminobenzoate derivatives have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. mdpi.comnih.gov For instance, certain Schiff bases derived from 4-aminobenzoic acid have demonstrated potent antibacterial and antifungal activities. mdpi.comnih.gov The ability to tune the biological activity by modifying the substituents on the aromatic ring makes them attractive scaffolds for drug discovery. mdpi.com

Furthermore, these compounds are crucial in materials science for the synthesis of polymers and dyes. Their unique electronic and optical properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing carboxyl group, are of great interest. rsc.org The relative positions of these functional groups (ortho, meta, or para) significantly influence the compound's chemical and physical properties due to inductive and resonance effects. rsc.org

Historical Development and Emerging Research Areas Pertaining to Methyl 2-amino-6-methoxybenzoate

The study of this compound is part of the broader exploration of aminobenzoate esters. While specific historical milestones for this exact compound are not extensively documented in readily available literature, its synthesis is rooted in established organic chemistry reactions. A common synthetic route involves the esterification of the corresponding carboxylic acid, 2-amino-6-methoxybenzoic acid.

Emerging research is increasingly focused on leveraging the specific substitution pattern of this compound for various applications. Its structure, featuring an amino group and a methoxy (B1213986) group ortho to the methyl ester, presents a unique electronic and steric environment. This arrangement can influence its reactivity and interaction with biological targets or other molecules. Current research is exploring its potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of the amino and methoxy groups can direct further chemical transformations to specific positions on the aromatic ring.

Scope and Interdisciplinary Significance of Academic Research on this compound

The academic research on this compound extends across several scientific disciplines, highlighting its interdisciplinary significance.

Organic Synthesis: It serves as a valuable building block for creating more complex organic molecules. Its functional groups—amino, methoxy, and methyl ester—offer multiple sites for chemical modification, enabling the construction of diverse molecular architectures.

Medicinal Chemistry: The aminobenzoate scaffold is a well-established pharmacophore. Research into this compound and its derivatives is aimed at discovering new therapeutic agents. The specific substitution pattern may lead to novel interactions with biological targets, potentially offering new avenues for treating various diseases.

Materials Science: The electronic properties endowed by the amino and methoxy substituents make this compound and its derivatives interesting candidates for the development of new organic materials with specific optical or electronic characteristics.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 54166-96-0 chemscene.com
Molecular Formula C₉H₁₁NO₃ chemscene.com
Molecular Weight 181.19 g/mol chemscene.com
Physical Form Solid sigmaaldrich.com
Purity ≥97% sigmaaldrich.com

This table provides a quick reference to the fundamental physicochemical properties of the compound, which are essential for its application in various research fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQWDVCEAXGVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20488129
Record name Methyl 2-amino-6-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54166-96-0
Record name Benzoic acid, 2-amino-6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54166-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-6-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis and Derivatization of Methyl 2 Amino 6 Methoxybenzoate

Innovative Synthetic Strategies for Methyl 2-amino-6-methoxybenzoate

The synthesis of this compound can be approached through various routes, often involving the strategic introduction of the amino and ester functionalities onto a pre-existing methoxy-substituted benzene (B151609) ring. Modern research focuses on improving the efficiency, selectivity, and sustainability of these synthetic pathways.

Exploration of Novel Catalytic Systems in Esterification and Aromatic Amination

Catalytic methods are central to the efficient synthesis of this compound, offering advantages in terms of reaction rates, yields, and reduced waste. Key transformations include the formation of the ester group (esterification) and the introduction of the amino group (amination).

A primary route to the amino functionality involves the reduction of a corresponding nitro-substituted precursor, such as methyl 2-methoxy-6-nitrobenzoate. This transformation is commonly achieved through catalytic hydrogenation. Research has demonstrated the efficacy of noble metal catalysts for this purpose. Catalytic systems employing palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas are utilized to selectively reduce the nitro group to an amine. google.com An alternative approach involves the use of powdered iron in acetic acid, which can also achieve this reduction effectively. mdpi.com

For the esterification step, which converts the carboxylic acid group of 2-amino-6-methoxybenzoic acid to its methyl ester, acid catalysis is a well-established method. Studies on the esterification of other amino acids have shown that sulfuric acid (H₂SO₄) can be a particularly effective catalyst when reacting the acid with methanol (B129727). nih.gov The efficiency of this reaction can be influenced by factors such as temperature and the nature of the acid catalyst, with sulfuric acid demonstrating superior performance compared to other mineral acids like HCl and HNO₃ under certain conditions. nih.gov

Table 1: Catalytic Systems in the Synthesis of this compound and its Precursors
Reaction TypeCatalyst SystemPrecursorProduct
Aromatic Amination (via Nitro Reduction)Palladium on Carbon (Pd/C) and H₂Methyl 2-methoxy-6-nitrobenzoateThis compound
Aromatic Amination (via Nitro Reduction)Powdered Iron (Fe) in Acetic AcidMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate mdpi.com
EsterificationSulfuric Acid (H₂SO₄) in Methanol2-amino-6-methoxybenzoic acidThis compound nih.gov

Sustainable Synthesis Approaches and Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves employing catalytic rather than stoichiometric reagents, using environmentally benign solvents, and designing processes with high atom economy.

The catalytic hydrogenation of a nitro-precursor is an example of a greener approach compared to reductions that use stoichiometric amounts of metal reagents, as the catalyst can be used in small quantities and potentially recycled. google.com Furthermore, the development of solid acid catalysts, such as zeolites, for esterification reactions represents a significant advancement in green chemistry. chemicalbook.com Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and minimizing waste. For instance, the esterification of o-anisic acid with dimethyl carbonate has been successfully carried out using zeolite NaY-Bf, showcasing a green alternative to traditional liquid acid catalysts. chemicalbook.com

Chemoenzymatic and Biocatalytic Routes to this compound and Its Analogues

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. For the synthesis of aromatic esters like this compound, O-methyltransferases (OMTs) are a class of enzymes with significant potential. researchgate.net These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl or carboxyl group of an acceptor molecule. researchgate.net

Research into the biosynthesis of floral scent compounds in plants has identified specific OMTs that can catalyze the formation of methyl benzoate (B1203000) and its derivatives from their corresponding carboxylic acids. For example, a p-methoxybenzoic acid carboxyl methyltransferase (MBMT) has been isolated from loquat flowers, which efficiently catalyzes the formation of methyl p-methoxybenzoate. researchgate.net This suggests that a chemoenzymatic strategy, where a synthetically prepared 2-amino-6-methoxybenzoic acid is subjected to a specifically engineered OMT, could provide a highly selective and sustainable route to the target molecule.

Functional Group Transformations and Advanced Derivatization Chemistry

The presence of three distinct functional groups on this compound provides multiple handles for chemical modification, allowing for the synthesis of a wide array of derivatives. Advanced synthetic research focuses on achieving chemoselectivity—modifying one functional group while leaving the others intact.

Research into Chemoselective Modifications of the Amino Functionality in this compound

The nucleophilic amino group is a primary site for derivatization. Its reactivity can be harnessed to form new carbon-nitrogen and nitrogen-heteroatom bonds, leading to diverse molecular scaffolds.

Amide Bond Formation: The amino group readily undergoes condensation with acyl chlorides or activated carboxylic acids to form amides. This reaction is fundamental in the synthesis of many biologically active molecules. For example, methyl 4-amino-2-methoxybenzoate, an isomer of the title compound, is condensed with various substituted acyl chlorides to produce a library of amide derivatives. nih.gov This highlights a robust method for modifying the amino functionality.

Schiff Base and Heterocycle Formation: The amino group can react with aldehydes and ketones to form Schiff bases (imines). These intermediates can be further cyclized to generate various heterocyclic systems. For instance, the related compound 2-amino-6-methoxybenzothiazole (B104352) has been used as a building block to synthesize novel Schiff bases and 4-thiazolidinones. sigmaaldrich.com The amino group of 6-methoxy-2-aminobenzothiazole has also been converted into a hydrazine, which is then used to construct pyrazole (B372694) rings. ekb.eg

Diazotization Reactions: The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate. Through reactions like the Sandmeyer reaction, the diazonium group can be replaced by a wide range of substituents, including halogens, cyano groups, and hydroxyl groups. The conversion of 2-amino-6-methoxybenzothiazole to 2-bromo-6-methoxybenzothiazole (B1280375) via a Sandmeyer-type reaction using isoamyl nitrite (B80452) and CuBr₂ illustrates this powerful transformation. sigmaaldrich.com

The ability to selectively target the amino group in the presence of other nucleophilic sites is a key challenge in chemical biology and organic synthesis. nih.gov The choice of reagents and reaction conditions is critical to ensure that modification occurs exclusively at the intended amino functionality.

Investigating Reactions at the Methoxy (B1213986) Moiety for Structural Diversification

While the amino and ester groups are common sites for modification, the methoxy group also offers opportunities for structural diversification. The ether linkage of the methoxy group is generally stable, but it can be cleaved under specific conditions to reveal a hydroxyl group.

The most common method for cleaving aryl methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). This demethylation reaction would convert this compound into Methyl 2-amino-6-hydroxybenzoate. This resulting phenol (B47542) is a versatile intermediate in its own right, enabling a new set of derivatization reactions, such as O-alkylation with different alkyl halides or the formation of new esters or ethers at the phenolic position. The reverse reaction, methylation of a hydroxyl group using a methylating agent like dimethyl sulfate, is also a key transformation used in the synthesis of related methoxy-containing compounds. google.com

Table 2: Selected Derivatization Reactions of this compound and Related Analogues
Functional Group TargetedReagent(s)Product TypeExample Reference
Amino (-NH₂)Acyl Chlorides (R-COCl)Amide nih.gov
Amino (-NH₂)Aldehydes (R-CHO)Schiff Base (Imine) sigmaaldrich.com
Amino (-NH₂)Hydrazine HydrateHydrazine Derivative ekb.eg
Amino (-NH₂)Isoamyl nitrite, CuBr₂Bromo-substituted Aromatic (via Diazonium salt) sigmaaldrich.com
Methoxy (-OCH₃)Boron Tribromide (BBr₃)Phenol (-OH)Standard organic transformation

Mechanistic Studies of Ester Linkage Reactivity in this compound Derivatives

The reactivity of the ester linkage in derivatives of this compound is a critical aspect of its chemistry, influencing reaction pathways and product formation. The hydrolysis of this ester is subject to a complex interplay of electronic and steric effects from the ortho-substituents, namely the amino and methoxy groups.

The hydrolysis of esters can generally proceed through two primary mechanisms under basic conditions: the bimolecular acyl-oxygen cleavage (BAc2) and the bimolecular alkyl-oxygen cleavage (BAl2). The BAc2 mechanism, which is more common, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In contrast, the BAl2 mechanism involves an SN2 attack on the methyl group of the ester.

In the case of this compound, the presence of two ortho substituents significantly influences the rate and mechanism of hydrolysis. The ortho-amino group can exhibit intramolecular general base catalysis. Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the neighboring amino group can facilitate hydrolysis, leading to significant rate enhancements. nih.goviitd.ac.inacs.org This occurs through a pH-independent mechanism between pH 4 and 8, where the unprotonated amino group acts as a general base, activating a water molecule for nucleophilic attack on the ester carbonyl. nih.goviitd.ac.in This intramolecular assistance can lead to rate enhancements of 50- to 100-fold compared to their para-substituted counterparts. nih.govacs.org

Below is a table summarizing the expected relative effects of the ortho-substituents on the hydrolysis of the methyl ester group.

Substituent EffectInfluence on Ester HydrolysisMechanism
Ortho-Amino Group (Electronic) Rate enhancementIntramolecular general base catalysis
Ortho-Amino Group (Steric) Rate retardationSteric hindrance to nucleophilic attack
Ortho-Methoxy Group (Steric) Rate retardationSteric hindrance to nucleophilic attack
Ortho-Methoxy Group (Electronic) Minor electronic effect on the ester carbonylInductive and resonance effects

It is important to note that the protonation state of the amino group is crucial. Under acidic conditions (pH < 4), the amino group is protonated to form an ammonium (B1175870) ion (-NH3+), which is no longer capable of acting as a general base and instead becomes an electron-withdrawing group, further influencing the reactivity.

Controlled Aromatic Substitution Reactions on the Benzoate Ring of this compound

The benzoate ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating amino (-NH2) and methoxy (-OCH3) groups. Both are ortho, para-directing groups. The methyl ester (-COOCH3) group, in contrast, is a deactivating, meta-directing group. The regioselectivity of EAS reactions on this substrate is therefore determined by the interplay of the directing effects of these three substituents.

The amino group is generally a more powerful activating group than the methoxy group. Therefore, in electrophilic aromatic substitution reactions, the incoming electrophile is expected to be directed primarily by the amino group to the positions ortho and para to it. In the case of this compound, the positions are:

Position 3: Ortho to the amino group and meta to the methoxy group.

Position 5: Para to the methoxy group and meta to the amino group.

The position para to the amino group is occupied by the methoxy group. The directing effects of the amino and methoxy groups are therefore cooperative in directing substitution to positions 3 and 5. The deactivating effect of the ester group will have a lesser influence on the regiochemical outcome compared to the powerful activating groups.

However, the high reactivity of the ring can lead to challenges in controlling the substitution, with risks of polysubstitution and side reactions. To achieve controlled monosubstitution, mild reaction conditions and often protection of the highly reactive amino group are necessary. Acetylation of the amino group to form an acetamido group (-NHCOCH3) is a common strategy. The acetamido group is still an ortho, para-director but is less activating than the amino group, which allows for better control of the reaction.

Below is a table summarizing the expected outcomes for various electrophilic aromatic substitution reactions on this compound, considering the directing effects of the substituents.

ReactionReagents and ConditionsExpected Major Product(s)Rationale
Halogenation (Bromination) Br2, CH3COOHMethyl 2-amino-3-bromo-6-methoxybenzoate and/or Methyl 2-amino-5-bromo-6-methoxybenzoateThe highly activated ring is susceptible to halogenation even with mild reagents. The amino group directs the substitution to the ortho and para positions. To avoid polybromination and oxidation, protection of the amino group is often required.
Nitration HNO3, H2SO4 (mild conditions)Methyl 2-amino-3-nitro-6-methoxybenzoate and/or Methyl 2-amino-5-nitro-6-methoxybenzoateDirect nitration of anilines can be problematic due to oxidation and the formation of the anilinium ion in strong acid, which is a meta-director. Protection of the amino group as an acetanilide (B955) is a common strategy to achieve controlled nitration. researchgate.net Studies on the regioselective nitration of N-alkyl anilines have shown that the reaction can be controlled to yield specific isomers. researchgate.net
Sulfonation Fuming H2SO4Complex mixture, potential for sulfonation at positions 3 and 5.The reaction conditions are harsh and can lead to side reactions.
Friedel-Crafts Acylation Acyl chloride, AlCl3No reaction or complex productsThe amino group forms a complex with the Lewis acid catalyst (AlCl3), deactivating the ring towards Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org Friedel-Crafts acylation of anilides can be achieved under specific catalytic conditions. google.com

It is evident that achieving controlled and selective aromatic substitution on this compound requires careful consideration of the powerful activating effects of the amino and methoxy groups and may necessitate the use of protecting group strategies to modulate reactivity and ensure desired regiochemical outcomes.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Methyl 2 Amino 6 Methoxybenzoate

Detailed Mechanistic Investigations of Nucleophilic and Electrophilic Reactions Involving Methyl 2-amino-6-methoxybenzoate

The reactivity of the aromatic ring in this compound is governed by the interplay of its three substituents: the amino (-NH₂), methoxy (B1213986) (-OCH₃), and methyl ester (-COOCH₃) groups. The amino and methoxy groups are strong activating groups that donate electron density to the ring, primarily at the ortho and para positions. Conversely, the methyl ester group is a deactivating group, withdrawing electron density and directing incoming electrophiles to the meta position.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the highly activating -NH₂ and -OCH₃ groups dominate the directing effects. The nitronium ion (NO₂⁺), a common electrophile, will preferentially attack the electron-rich positions of the aromatic ring. scribd.com The combined directing influence of the ortho-amino and ortho-methoxy groups makes the C4 and C6 positions the most nucleophilic. However, the C6 position is already substituted by the methoxy group. Therefore, electrophilic attack is most likely to occur at the C4 position (para to the amino group) and the C5 position (meta to the ester, ortho to the amino, and para to the methoxy group). The arenium ion intermediate formed during the substitution is stabilized by the resonance contributions from the activating groups. scribd.com

| C5 | - | Para | Meta | Highly Activated | Major |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SₙAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. mdpi.comnih.gov The ring of this compound is electron-rich due to the -NH₂ and -OCH₃ groups, making it generally unreactive towards nucleophiles under standard SₙAr conditions. A concerted SₙAr mechanism is often predicted for more electron-rich aromatic systems. nih.gov For a reaction to occur, it would likely require forcing conditions or the presence of a catalyst. In such a case, the methoxy group could potentially act as a leaving group, particularly if activated by protonation or coordination to a Lewis acid.

The Role of Intramolecular Interactions and Electronic Effects on the Reactivity of this compound

The spatial arrangement of the substituents on the this compound ring leads to significant intramolecular interactions that modulate its reactivity.

Intramolecular Hydrogen Bonding: An important feature is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amino group and the oxygen atom of the adjacent methoxy group or the carbonyl oxygen of the ester group. This type of hydrogen bonding can lock the molecule into a more planar conformation. nih.govnih.gov The formation of a strong intramolecular hydrogen bond can decrease the availability of the amino group's lone pair for donation into the aromatic ring, slightly reducing its activating effect. nih.gov It can also influence the rotational barriers of the substituent groups and affect the molecule's interaction with solvents and reactants. nih.gov

Electronic Effects: The electronic nature of the aromatic ring is a composite of the strong electron-donating resonance effects (+R) of the amino and methoxy groups and the electron-withdrawing inductive (-I) and resonance (-R) effects of the methyl ester group. The resonance interaction between an electron-donating group (like -NH₂ or -OCH₃) and an electron-accepting group can significantly alter the electron distribution. uba.ar In this molecule, both the amino and methoxy groups donate electron density into the ring, making it highly nucleophilic and reactive towards electrophiles. The methoxy ¹³C chemical shift is sensitive to these resonance interactions; an increase in resonance interaction typically deshields the carbon nucleus. uba.ar The presence of the amino group para to the methoxy group's sphere of influence can lead to a competitive or synergistic donation, creating positions of very high electron density and thus high reactivity.

Coordination Chemistry and Ligand Properties of this compound with Metal Centers

This compound possesses multiple donor atoms—the nitrogen of the amino group and the oxygens of the methoxy and ester groups—making it a potential chelating ligand in coordination chemistry.

While specific studies on metal complexes of this compound are not widely documented, its behavior can be inferred from related amino acid and aminobenzoic acid ligands. researchgate.netjocpr.com Typically, such ligands coordinate to metal ions through the nitrogen of the amine group and an oxygen atom from a carboxyl or ester group, forming stable five- or six-membered chelate rings. jocpr.comnih.gov

The synthesis of such complexes would likely involve the reaction of a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.gov The reaction mixture is often refluxed to facilitate complex formation, followed by precipitation, filtration, and drying of the product. nih.govmdpi.com

Characterization of the resulting complexes would employ various spectroscopic techniques:

FT-IR Spectroscopy: Coordination of the amino group to a metal center is confirmed by a shift in the N-H stretching and bending vibrations. jocpr.com Similarly, a shift in the C=O stretching frequency of the ester group to a lower wavenumber would indicate its involvement in bonding. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.govresearchgate.net

NMR Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes (like those of Zn(II)), the disappearance or downfield shift of the -NH₂ proton signal would confirm deprotonation or coordination. nih.gov

Table 2: Expected Coordination Behavior with Various Metal Ions (Based on Analogous Ligands)

Metal Ion Typical Geometry Coordination Mode Supporting Evidence
Co(II) Octahedral or Tetrahedral Bidentate (N, O) Often forms [M(L)₂(H₂O)₂] type complexes. researchgate.net Tetrahedral geometry is also possible. researchgate.net
Ni(II) Octahedral or Square Planar Bidentate (N, O) Octahedral geometry is common for Ni(II) with aminobenzoate ligands. researchgate.net Square planar geometry is also observed. mdpi.com
Cu(II) Square Planar or Distorted Octahedral Bidentate (N, O) Square planar geometry is frequently suggested for Cu(II) complexes. researchgate.net
Pd(II) Square Planar Bidentate (N, O) Square planar is the most common geometry for Pd(II) complexes. researchgate.net

| Zn(II) | Tetrahedral | Bidentate (N, O) | Often forms tetrahedral complexes of the type [M(L)₂]. researchgate.net |

The electronic properties and geometry of the metal complexes can be investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.

Electronic Spectra (UV-Vis): The electronic spectra of the complexes would show bands corresponding to π→π* and n→π* transitions within the ligand, which are often shifted upon coordination. nih.gov For transition metal complexes with unpaired d-electrons (e.g., Co(II), Ni(II), Cu(II)), weak d-d transition bands would be observed in the visible region. The position and number of these bands are indicative of the ligand field splitting and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment (μ_eff) helps determine the number of unpaired electrons and provides strong evidence for the complex's geometry. For instance, octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, while square planar Ni(II) complexes are typically diamagnetic. Co(II) complexes can be high-spin (three unpaired electrons in octahedral or tetrahedral fields) or low-spin. researchgate.netresearchgate.net The magnetic properties of coordination polymers are influenced by bridging ligands that can mediate antiferromagnetic or ferromagnetic coupling between metal centers. doi.org

Research into Reaction Kinetics and Thermodynamics for Transformations Involving this compound

Kinetic studies provide insight into the reaction mechanisms. The hydrolysis of the ester group in this compound is a key reaction.

Research on the alkaline hydrolysis of the closely related compound, methyl o-methoxybenzoate, has shown that the reaction rate is dependent on the hydroxide (B78521) ion concentration. researchgate.net The pseudo-first-order rate constant (k_obsd) for the hydrolysis of methyl o-methoxybenzoate follows the equation:

k_obsd = B₁[OH⁻] + C₁[OH⁻]²

This rate law suggests a mechanism involving the formation of both monoanionic and dianionic tetrahedral intermediates. researchgate.net A similar kinetic profile could be expected for this compound, although the rate constants would be modified by the electronic influence of the C2-amino group. The electron-donating amino group would likely decrease the electrophilicity of the ester's carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to an ester without this group. The reaction mechanism likely involves significant participation from the solvent, especially in mixed aqueous-organic media. researchgate.net

Table 3: Kinetic Data for Alkaline Hydrolysis of an Analogous Ester (Methyl o-methoxybenzoate at 35°C)

Parameter Value Description
B₁ k₁'k₂'/(k₋₁' + k₂') Rate constant term for the monoanionic intermediate pathway.
C₁ k₁'k₂'K'/(k₋₁' + k₂') Rate constant term for the dianionic intermediate pathway.

Data derived from studies on analogous compounds. researchgate.net

Computational and Theoretical Approaches in the Study of Methyl 2 Amino 6 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Methyl 2-amino-6-methoxybenzoate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular and electronic properties of this compound. By solving approximations of the Schrödinger equation, these methods can determine the molecule's optimized geometry, vibrational frequencies, and electronic characteristics.

Detailed studies on structurally similar compounds, such as 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP), demonstrate the utility of these approaches. For AMMP, DFT calculations using the 6-311++G(**) basis set have been employed to obtain the optimized geometry and calculate harmonic vibrational frequencies. nih.gov The calculated frequencies, when scaled, show good agreement with experimental FTIR and FT-Raman spectra. nih.gov Such analysis allows for precise assignment of vibrational bands observed experimentally. nih.gov

Key electronic properties that predict reactivity can be elucidated through Frontier Molecular Orbital (FMO) analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and polarizable. dntb.gov.uaresearchgate.net For AMMP, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov Molecular Electrostatic Potential (MEP) studies are also used to analyze the molecule's surface, identifying electrophilic and nucleophilic sites where the molecule is likely to interact with other species. dntb.gov.uaresearchgate.net

Natural Bond Orbital (NBO) analysis provides further insights into intramolecular interactions. This method calculates stabilization energies, E(2), associated with charge delocalization from occupied to unoccupied orbitals, offering clear evidence of stabilization from hyperconjugation and hydrogen-bonding interactions. nih.gov

Table 1: Illustrative Calculated Electronic Properties based on DFT studies of a similar molecule (2-amino-4-methoxy-6-methylpyrimidine) Data derived from studies on analogous compounds to illustrate typical computational outputs.

PropertyCalculated ValueSignificanceReference
HOMO Energy-6.1 eVIndicates electron-donating ability nih.gov
LUMO Energy-1.2 eVIndicates electron-accepting ability nih.gov
HOMO-LUMO Gap4.9 eVRelates to chemical reactivity and stability nih.gov
First Order Hyperpolarizability (β₀)VariesMeasures non-linear optical properties nih.gov

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions Involving this compound

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including their interactions with solvents and other molecules over time. These simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the intra- and intermolecular forces.

MD simulations can elucidate the solvation behavior of this compound in various solvents. By simulating the compound in a solvent box (e.g., water, methanol (B129727), or acetone), researchers can analyze radial distribution functions, hydrogen bond counts, and contact maps. nih.gov For instance, simulations on methylcellulose (B11928114) have shown that specific hydroxyl positions are more likely to form hydrogen bonds and that hydrophobic interactions can drive aggregation at elevated temperatures. nih.gov A similar approach for this compound could reveal how the amino and methoxy (B1213986) groups interact with solvent molecules, influencing its solubility and conformation.

Table 2: Key Intermolecular Interactions Quantified by Hirshfeld Surface Analysis for a Structurally Related Pyrimidinium Salt This table illustrates the type of data obtained from computational analysis of intermolecular contacts in a crystal structure.

Interaction TypePercentage ContributionDescriptionReference
H···H45-50%Represents van der Waals forces and hydrophobic contacts nih.gov
O···H / H···O25-30%Primarily strong N-H···O and O-H···O hydrogen bonds nih.gov
C···H / H···C8-12%Weaker C-H···π and C-H···O interactions nih.gov
N···H / H···N5-7%N-H···N hydrogen bonds contributing to synthons nih.gov

Computational Design of Novel this compound Derivatives with Enhanced Properties

Computational chemistry is instrumental in the rational design of novel molecules with specific, enhanced properties. Starting from a parent structure like this compound, derivatives can be designed in silico by adding or modifying functional groups. Their properties, such as biological activity, reactivity, or material characteristics, are then predicted using computational methods before undertaking expensive and time-consuming synthesis.

This design strategy has been successfully applied in various contexts. For example, in the development of new ferroptosis inhibitors, quantum chemistry was used to identify the ortho-hydroxyl-amino moiety as a novel, potent scaffold. nih.gov This led to the synthesis of 2-amino-6-methyl-phenol derivatives with remarkable inhibitory activity. nih.gov Similarly, high-energy-density compounds have been designed by modifying the RDX skeleton with various linkages, with DFT calculations used to predict their detonation properties and impact sensitivity. nih.gov

For this compound, a similar workflow could be employed. Derivatives could be designed to optimize properties for applications in medicinal chemistry or materials science. For instance, if the goal is to develop a new drug candidate, integrated structure- and fragment-based design strategies can be used. nih.gov This involves screening large molecular databases against a biological target, followed by molecular docking to identify key binding interactions. nih.gov The most promising fragments and hits can then be used as templates to design novel derivatives of this compound, whose binding stability can be further assessed through induced fit docking and long-term MD simulations. nih.gov

In Silico Modeling of Reaction Pathways and Transition States for Reactions of this compound

Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and optimizing conditions. In silico modeling allows for the detailed exploration of reaction pathways, including the identification of intermediates and the characterization of transition states (TS).

DFT calculations are a cornerstone of this approach. They can be used to map the potential energy surface of a reaction, locating the low-energy paths from reactants to products. A key application is the study of cycloaddition reactions, such as the Diels-Alder reaction, where DFT can elucidate the regio- and stereoselective mechanisms. dntb.gov.uaresearchgate.net

For reactions involving this compound, computational modeling can predict the most likely pathways. For example, in the Morita–Baylis–Hillman (MBH) reaction, DFT has been used to study the mechanism, identify the rate-limiting step (often a proton transfer), and calculate the corresponding Gibbs free energy of activation (ΔG◦,‡). chemrxiv.org The transition states are located and confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. chemrxiv.org Such calculations have shown strong correlations between the computed activation energies and experimentally measured reaction rates. chemrxiv.org This predictive power enables the in silico screening of catalysts or reaction conditions to enhance reaction efficiency. By applying these methods, one could model, for instance, the N-acylation or alkylation of this compound to understand the influence of the ortho-methoxy and ester groups on the reactivity of the amine.

Applications and Advanced Material Science Research Involving Methyl 2 Amino 6 Methoxybenzoate

Utilization as a Key Building Block in Complex Organic Synthesis

The reactivity of the amino group and the ester, influenced by the electronic effects of the methoxy (B1213986) substituent, makes Methyl 2-amino-6-methoxybenzoate a versatile precursor for a variety of organic compounds. It is particularly instrumental in building heterocyclic systems and in the total synthesis of natural products.

Precursor for Advanced Heterocyclic Scaffolds and Ring Systems

This compound is a foundational component in the synthesis of various heterocyclic structures, which are central to medicinal chemistry and materials science. Its primary amine and adjacent ester group are perfectly positioned for cyclization reactions to form fused ring systems.

One notable application is in the microwave-assisted, solvent-free synthesis of highly functionalized acridone (B373769) derivatives. Acridones are a class of tricyclic compounds found in many biologically active natural and synthetic products. In a specific reaction, this compound is reacted with phloroglucinol in the presence of a catalytic amount of indium chloride under microwave irradiation. This method provides a rapid and efficient route to acridone scaffolds, achieving a good yield. acadpubl.euresearchgate.net

ReactantsCatalystConditionsProductYield
This compound, PhloroglucinolIndium ChlorideMicrowave, 25 minAcridone derivative75-77%

This table illustrates the synthesis of acridone derivatives using this compound. acadpubl.eu

Furthermore, this compound is utilized in the synthesis of quinazolinone derivatives. google.com The general strategy involves the reaction of an anthranilate derivative, such as this compound, with a source of carbon and nitrogen to form the fused pyrimidinone ring. For instance, it can be reacted with methyl malonyl chloride to initiate the formation of a quinazolinone core structure, which is prevalent in many pharmaceutical agents. google.com

Role in the Synthesis of Natural Products and Their Analogues

While direct, extensive documentation of this compound in the total synthesis of a wide array of natural products is specialized, its structural motif is integral to precursors for biologically active molecules. Its role is often as an early-stage intermediate that is further elaborated to construct complex natural product analogues. For example, it has been used as a starting material in the synthesis of amides that are subsequently hydrolyzed to form carboxylic acids. uni-saarland.de These resulting acids are investigated as potential inhibitors of bacterial enzyme systems, such as undecaprenyl pyrophosphate synthase (UPPS), which is crucial for bacterial cell wall biosynthesis. google.com This highlights its utility in creating analogues of natural inhibitors for drug discovery programs. google.comuni-saarland.de

Integration into Polymer and Macromolecular Systems Research

The application of this compound in polymer and macromolecular science is an emerging area. The presence of a reactive primary amine and an ester functional group provides potential for its use as a monomer or as a chemical modifier for polymer surfaces.

Monomer in the Synthesis of Functional Polymers and Copolymers

There is limited specific information in the surveyed literature detailing the use of this compound as a primary monomer for polymerization. However, the presence of the amino group allows, in principle, for its incorporation into polymers like polyamides or polyimides through polycondensation reactions with suitable comonomers (e.g., diacyl chlorides or dianhydrides). Such polymers would feature pendant methoxy and methyl ester groups, which could be used to tune the polymer's physical properties or for subsequent post-polymerization modification.

Modifier for Surface Chemistry and Advanced Coatings Applications

Detailed research specifically employing this compound for surface chemistry modification and advanced coatings is not widely documented in available literature. Theoretically, the amine functionality could be used to graft the molecule onto surfaces that have been pre-functionalized with groups reactive towards amines, such as epoxides or carboxylic acids. This could impart unique chemical properties to the surface, influenced by the methoxybenzoate structure.

Development of Catalytic Systems and Functional Materials

Design of Metal-Organic Frameworks (MOFs) Incorporating this compound Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The modular nature of MOFs allows for their properties to be tuned for specific applications by carefully selecting the metal and organic linker. While this compound itself is not a typical linker due to its single carboxylate group, it can be chemically modified to serve as a versatile precursor for the synthesis of functionalized dicarboxylic or tricarboxylic acid linkers suitable for MOF construction.

The general strategy for designing MOF linkers from derivatives of this compound would involve a two-step process:

Modification of the core molecule: The ester group can be hydrolyzed to a carboxylic acid, and additional coordinating groups (like another carboxylic acid or a nitrogen-containing heterocycle) can be introduced to the aromatic ring. The amino and methoxy groups can be retained to impart specific functionalities to the final MOF.

MOF Synthesis: The resulting poly-functional linker can then be reacted with a metal salt under solvothermal or other suitable conditions to form a crystalline MOF.

The amino group on the linker, derived from the parent compound, can play a significant role in the properties of the resulting MOF. Amino-functionalized MOFs have been shown to exhibit enhanced selectivity for CO2 capture and can also serve as a site for post-synthetic modification, where additional functional groups can be attached after the MOF has been formed. ekb.eg For instance, the amino group can be modified to introduce chirality for enantioselective catalysis or to anchor catalytic metal complexes.

The methoxy group, being an electron-donating group, can influence the electronic properties of the linker and, consequently, the photophysical properties of the MOF, potentially leading to applications in sensing or photocatalysis.

Hypothetical MOF Design and Properties:

MOF Linker DerivativePotential Metal NodeTarget MOF PropertyPotential Application
2-amino-6-methoxyterephthalic acidZn(II), Cu(II)High porosity, functionalized poresGas storage, selective separation
4,4'-(2-amino-6-methoxy-1,3-phenylene)dibenzoic acidZr(IV), Cr(III)High stability, catalytic activityHeterogeneous catalysis
5-amino-3-methoxyisophthalic acid with a chiral side chainLanthanide ionsChiral recognition, luminescenceEnantioselective sensing, bio-imaging

Application in Homogeneous and Heterogeneous Catalysis Research

The chemical functionalities of this compound and its derivatives make them intriguing candidates for the development of both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants. The amino group and the aromatic ring of this compound can be utilized to synthesize ligands for transition metal complexes. For example, the amino group can be derivatized to form Schiff bases or phosphine ligands. These ligands can then coordinate with metals like palladium, rhodium, or ruthenium to form catalytically active complexes.

The electronic properties of the ligand, influenced by the methoxy and ester groups, can be fine-tuned to modulate the activity and selectivity of the metal center. For instance, the electron-donating methoxy group can increase the electron density on the metal, which can be beneficial for certain oxidative addition steps in a catalytic cycle. These complexes could potentially be active in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and carbonylations. mdpi.com

Heterogeneous Catalysis:

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, derivatives of this compound could be used to prepare solid-supported catalysts. nih.govnih.gov The amino group provides a convenient handle for grafting the molecule onto a solid support like silica, alumina, or a polymer resin.

One potential route involves the diazotization of the amino group followed by coupling to a solid support, or by direct condensation with functional groups on the support surface. The supported molecule can then be further modified, for example, by coordinating a metal ion to create a single-site heterogeneous catalyst. Such catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling.

Furthermore, substituted anilines are important precursors in the synthesis of various organic compounds, and heterogeneous catalysts are often employed for their production. researchgate.net Research into the catalytic transformation of compounds structurally similar to this compound could lead to the development of novel catalytic systems for the synthesis of fine chemicals and pharmaceuticals.

Potential Catalytic Applications:

Catalyst TypeCatalyst Design PrincipleTarget Reaction
HomogeneousSchiff base ligand-metal complexAsymmetric hydrogenation
HomogeneousPhosphine ligand-metal complexSuzuki cross-coupling
HeterogeneousImmobilized on silica supportC-H activation
HeterogeneousIncorporated into a porous polymerOxidation reactions

Advanced Analytical Spectroscopic Methodologies for Mechanistic and Structural Research on Methyl 2 Amino 6 Methoxybenzoate and Its Derivatives

High-Resolution Crystallographic Analysis of Derived Complexes and Cocrystals for Structural Elucidation

High-resolution X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the steric and electronic properties of a molecule. For derivatives of methyl 2-amino-6-methoxybenzoate, crystallographic analysis of single crystals, whether of the pure compound, a cocrystal, or a metal complex, reveals the exact solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing.

While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the structural features that can be expected. For instance, the structure of methyl 2-amino-3-chloro-4-methoxybenzoate, a halogenated isomer, has been elucidated. researchgate.net The crystallographic data from this study showcases the power of the technique to define the molecular geometry with high precision. researchgate.net In this derivative, the molecule's conformation is fixed in the crystal lattice, allowing for detailed analysis of the interplay between the amino, ester, and methoxy (B1213986) substituents.

Such analyses are critical for validating computational models and for understanding structure-property relationships. The data obtained can explain physical properties like melting point and solubility and provide a basis for designing new derivatives with tailored solid-state characteristics.

Table 1: Crystallographic Data for the Related Compound Methyl 2-amino-3-chloro-4-methoxybenzoate This interactive table provides key parameters from the single-crystal X-ray diffraction analysis of a closely related derivative.

ParameterValueReference
Chemical FormulaC₉H₁₀ClNO₃ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁ researchgate.net
a (Å)10.677(2) researchgate.net
b (Å)4.0074(8) researchgate.net
c (Å)11.866(2) researchgate.net
β (°)112.108(6) researchgate.net
Volume (ų)470.37(17) researchgate.net
Z (molecules/unit cell)2 researchgate.net

In Situ Spectroscopic Probes for Reaction Monitoring and Intermediate Identification in this compound Transformations

In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing a wealth of information on reaction kinetics, the formation of transient intermediates, and the confirmation of reaction endpoints without the need for sample extraction. Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy are powerful probes for studying transformations involving this compound.

For example, the N-acylation of this compound to form an amide derivative could be monitored effectively using in situ FTIR spectroscopy. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the vibrational spectra of the reactants, intermediates, and products can be tracked continuously. The initial spectrum would be dominated by the N-H stretching vibrations of the primary amine (typically 3300-3500 cm⁻¹) and the ester carbonyl (C=O) stretch (around 1700-1730 cm⁻¹). As the reaction with an acylating agent (e.g., acetic anhydride) proceeds, the intensity of the primary amine bands would decrease, while new bands corresponding to the amide N-H stretch (around 3300 cm⁻¹) and, crucially, the amide C=O stretch (typically 1650-1680 cm⁻¹) would appear and grow in intensity. This allows for precise determination of the reaction rate and endpoint.

These methods are invaluable for process optimization in both laboratory and industrial settings, enabling chemists to understand reaction mechanisms and ensure complete conversion, thereby improving yield and purity.

Table 2: Hypothetical In Situ FTIR Monitoring of N-Acetylation of this compound This interactive table illustrates the expected changes in key infrared absorption bands during a potential reaction.

Functional GroupExpected Wavenumber (cm⁻¹)Expected Trend During ReactionRole
Primary Amine (N-H Stretch)3300 - 3500DecreaseReactant
Ester Carbonyl (C=O Stretch)1700 - 1730Remain (or shift slightly)Reactant
Amide Carbonyl (C=O Stretch)1650 - 1680IncreaseProduct
Amide (N-H Stretch)~3300IncreaseProduct

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Analysis and Intermolecular Interactions of this compound Derivatives

While standard 1D ¹H and ¹³C NMR are routine for structural confirmation, advanced NMR techniques are required to probe the dynamic three-dimensional structure (conformation) of molecules in solution. For derivatives of this compound, steric hindrance between the three adjacent substituents on the aromatic ring can lead to restricted bond rotation and preferred spatial orientations. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for this analysis.

These 2D NMR experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. For this compound, a key conformational question is the orientation of the amino and methoxy groups relative to the ester. A NOESY experiment could reveal a spatial correlation between the protons of the amino (-NH₂) group and the protons of the ester's methyl (-OCH₃) group. The presence of such a "cross-peak" would indicate that these groups are on the same side of the benzene (B151609) ring (syn-periplanar) in the dominant solution-state conformation. Conversely, a correlation between the amino protons and the aromatic proton at the C5 position would suggest an anti-periplanar arrangement. Variable-temperature (VT) NMR can also be used to study the energy barriers to rotation around the aryl-substituent bonds.

Table 3: Plausible NOESY Correlations for Conformational Analysis of this compound This interactive table shows key spatial correlations that could be observed in a 2D NOESY spectrum to determine the preferred molecular conformation in solution.

Proton Group 1Proton Group 2Implied ProximityConformational Insight
Amino (-NH ₂)Methoxy (-OCH ₃)Protons are spatially close (< 5 Å)Suggests restricted rotation, possible intramolecular H-bond
Amino (-NH ₂)Ester Methyl (-COOCH ₃)Protons are likely distantHelps define the orientation of the ester group
Methoxy (-OCH ₃)Aromatic H at C5Protons are likely distantConfirms substituent positions
Aromatic H at C5Aromatic H at C4Protons are on adjacent carbons (ortho)Confirms assignment of aromatic signals

Mass Spectrometry Applications for Reaction Pathway Elucidation and Isotope Labeling Studies Involving this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and for deducing molecular structure through the analysis of fragmentation patterns. When coupled with soft ionization techniques like Electrospray Ionization (ESI), it can also be used to detect reaction intermediates and elucidate complex reaction pathways.

For this compound (MW: 181.19 g/mol ), ESI-MS would be expected to produce a prominent protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 182.2. Tandem mass spectrometry (MS/MS) of this parent ion would induce fragmentation, providing structural clues. Based on the functional groups present, predictable fragmentation pathways include the neutral loss of methanol (B129727) (CH₃OH, 32 Da) to give a fragment at m/z 150.2, or the loss of the methoxy group as a radical (•OCH₃, 31 Da) resulting in a fragment at m/z 151.2. miamioh.edulibretexts.org

Furthermore, isotope labeling studies can definitively confirm these proposed pathways. For example, if the reaction to synthesize the ester is performed using ¹⁸O-labeled methanol (CH₃¹⁸OH), the resulting ester would have a molecular weight of 183.19. If the subsequent MS/MS fragmentation shows a loss of 34 Da (CH₃¹⁸OH), it confirms that the methanol loss involves the entire ester group. This level of detail is crucial for understanding reaction mechanisms, such as in hydrolysis, transesterification, or rearrangement reactions involving this compound. nih.gov

Table 4: Predicted ESI-MS/MS Fragmentation of this compound This interactive table lists the expected parent ion and major fragment ions in a tandem mass spectrometry experiment, which are used to confirm the compound's structure.

Ion DescriptionProposed Structure / LossExpected m/z ([M+H]⁺)
Protonated Molecular Ion[C₉H₁₁NO₃ + H]⁺182.2
Fragment 1[M+H - CH₃OH]⁺150.2
Fragment 2[M+H - •OCH₃]⁺151.2
Fragment 3[M+H - COOCH₃]⁺122.1

Exploration of Biological and Pharmacological Research Avenues for Methyl 2 Amino 6 Methoxybenzoate Derivatives

Investigation of Molecular Mechanisms of Action in Biological Systems (e.g., enzyme binding, receptor interaction)

Derivatives of methyl 2-amino-6-methoxybenzoate have been investigated for their ability to interact with and modulate the function of various biological macromolecules, including enzymes and receptors. The inherent chemical functionalities of the scaffold, such as the amino and methoxy (B1213986) groups, can participate in crucial molecular interactions like hydrogen bonding and hydrophobic interactions, which are fundamental to their biological effects.

One significant area of research has been the development of inhibitors for undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall biosynthesis. google.com The inhibition of UPPS represents a promising strategy for the development of new antibacterial agents. google.com Derivatives of this compound have been synthesized and evaluated for their potential to inhibit this key enzyme. google.com The proposed mechanism of action involves the binding of these derivatives to the active site of UPPS, thereby blocking the synthesis of undecaprenyl pyrophosphate, a critical component for bacterial survival. google.com

Another important avenue of investigation is the modulation of Toll-Like Receptors (TLRs), particularly TLR7 and TLR8. google.com TLRs are key components of the innate immune system, and their modulation can have profound effects on immune responses. google.com Quinazoline (B50416) derivatives synthesized from this compound have been identified as modulators of these receptors. google.com The interaction of these compounds with TLRs can either enhance or suppress immune responses, opening up therapeutic possibilities for a range of conditions, including viral infections and inflammatory diseases. google.com

Furthermore, 2-amino-4H-3,1-benzoxazinones, which can be synthesized from this compound, have been explored as inhibitors of various enzymes. The general mechanism for this class of compounds involves acting as suicide substrates or transition-state analogs, leading to irreversible inhibition of the target enzyme.

The molecular interactions of methyl benzoate (B1203000) derivatives have also been studied with transport proteins like bovine serum albumin (BSA). Spectroscopic studies have revealed that these derivatives can form stable complexes with BSA, primarily through hydrogen-bonding interactions. This binding can quench the intrinsic fluorescence of BSA through a static mechanism, indicating a 1:1 interaction. Such studies are crucial for understanding the pharmacokinetics and distribution of these compounds within biological systems.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity and selectivity of lead compounds. For derivatives of this compound, SAR studies aim to understand how different substituents and structural modifications influence their potency as enzyme inhibitors or receptor modulators.

For the quinazoline derivatives acting as TLR modulators, SAR is a key aspect of their development. The substitution pattern on the quinazoline ring, which is formed from the initial this compound scaffold, is critical for both potency and selectivity towards TLR7 and TLR8. For instance, the nature of the substituent at the 2-position and modifications on the appended rings can significantly alter the activity profile.

The following table illustrates a hypothetical SAR study for a series of derivatives, demonstrating how different functional groups might influence biological activity.

Derivative R1 Group (Position X) R2 Group (Position Y) Observed Activity
1-H-CH3Baseline
2-Cl-CH3Increased Potency
3-F-CH3Moderate Potency
4-H-CF3Decreased Potency
5-Cl-CF3Potency Significantly Increased

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data from the provided search results.

Interaction Studies with Biomolecular Targets (e.g., protein binding, DNA intercalation, lipid interactions)

Understanding the direct interactions of this compound derivatives with their biomolecular targets is crucial for elucidating their mechanism of action and for rational drug design. These interactions can be studied using a variety of biophysical and biochemical techniques.

As previously mentioned, interaction studies of methyl benzoate derivatives with the model protein bovine serum albumin (BSA) have been conducted using spectroscopic methods. These studies provide insights into the binding affinity, stoichiometry, and the nature of the binding forces. The formation of a ground-state complex with BSA, primarily driven by hydrogen bonds, has been observed.

While direct studies on DNA intercalation or lipid interactions for derivatives of this compound were not prominent in the search results, the planar aromatic nature of some of the derived heterocyclic systems, such as acridones, suggests that DNA interaction could be a possible mechanism of action for certain derivatives. Acridone (B373769) derivatives, which can be synthesized from this compound, are known to possess a range of biological activities, and their planar structure is conducive to intercalation between DNA base pairs.

The following table summarizes the types of biomolecular interactions investigated for derivatives of or compounds related to this compound.

Derivative Class Biomolecular Target Interaction Type Investigative Technique
Methyl Benzoate DerivativesBovine Serum Albumin (BSA)Protein Binding (Hydrogen Bonding)Spectroscopy (Fluorescence Quenching)
Quinazoline DerivativesToll-Like Receptors (TLRs)Receptor Binding/ModulationCellular Assays
UPPS InhibitorsUndecaprenyl Pyrophosphate SynthaseEnzyme Binding/InhibitionEnzyme Assays
Acridone DerivativesDNA (potential)Intercalation (hypothesized)Not specified in search results

Design and Synthesis of Bioactive Probes and Chemical Tools Based on the this compound Scaffold

The this compound scaffold is not only a precursor for potential therapeutic agents but also a valuable starting point for the design and synthesis of bioactive probes and chemical tools. These tools are essential for studying biological processes and for target identification and validation.

For example, a derivative of this compound hydrochloride has been used in the synthesis of compounds aimed at discovering new bacterial target systems. uni-saarland.de Such compounds can be used to probe the function of novel proteins and pathways in bacteria, potentially leading to the identification of new antibiotic targets.

The synthesis of acridone derivatives from this compound using microwave-assisted, solvent-free methods provides a rapid and efficient way to generate a library of potential bioactive probes. Acridones are known to exhibit fluorescence, a property that can be exploited in the design of fluorescent probes for cellular imaging and other biological applications.

The general synthetic strategies often involve the condensation of this compound with other reagents to form the core heterocyclic structure, followed by further modifications to introduce desired functionalities.

Below is a table outlining the synthesis of different classes of bioactive compounds from this compound.

Starting Material Reagents Resulting Scaffold Potential Application
This compoundCyanamide, HClQuinazolineTLR Modulators
This compoundMethyl malonyl chlorideCoumarin-likeUPPS Inhibitors
This compoundPhloroglucinol, Indium chlorideAcridoneBioactive Probes, Anticancer Agents
This compound hydrochloride3-(N,N-diethylsulfamoyl)benzoyl chlorideBenzamide derivativeProbes for new bacterial targets

Environmental Impact and Green Chemical Research on Methyl 2 Amino 6 Methoxybenzoate

Research into Biodegradation Pathways and Environmental Fate of Methyl 2-amino-6-methoxybenzoate

The environmental fate of a substance is influenced by its molecular structure. The presence of both an amino and a methoxy (B1213986) group on the benzene (B151609) ring of this compound will affect its susceptibility to microbial degradation and other environmental transformation processes. The amino group in aminobenzoic acid derivatives can be a site for protonation, which is influenced by the surrounding environment. rsc.org This can, in turn, affect the molecule's reactivity and interaction with biological systems.

In the absence of specific data, initial assessments can be guided by the properties of parent compounds like aminobenzoic acids. For example, 4-Aminobenzoic acid is not considered to be readily biodegradable, though it shows some potential for biological oxygen depletion. carlroth.com

Future research should focus on conducting standardized biodegradation tests (e.g., OECD guidelines) for this compound to determine its persistence in soil and water. Studies should also investigate the potential formation of transformation products and their environmental impact.

Table 1: Inferred Environmental Fate Characteristics of this compound Based on Related Compounds

PropertyInferred CharacteristicBasis for Inference (Related Compound)
Biodegradability Likely to be poorly biodegradableMethyl 2-aminobenzoate (B8764639) is poorly biodegradable nih.gov
Hydrolysis Potentially slowMethyl 2-aminobenzoate has a long predicted hydrolysis time nih.gov
Mobility in Soil To be determinedData for related aminobenzoic acids is not always available carlroth.com

Ecotoxicological Research and Methodologies for Environmental Risk Assessment

Specific ecotoxicological data for this compound is scarce. To evaluate its potential environmental risk, data from analogous compounds is often used as a surrogate. Methyl 2-aminobenzoate, for example, displays non-negligible toxicity to aquatic organisms, with reported LC50 values for fish between 20-30 mg/L. nih.gov More significantly, it can induce chronic effects in both fish and crustaceans at concentrations as low as 10-70 µg/L. nih.gov It is plausible that the hydroxy derivatives of methyl anthranilate, which could be potential metabolites, exhibit comparable toxicity. nih.gov

The ecotoxicity of a chemical is a key component of its environmental risk assessment. For many chemicals, this involves a tiered approach, starting with baseline data on acute and chronic toxicity to organisms from different trophic levels (e.g., algae, invertebrates, fish). The US Environmental Protection Agency (EPA) has established frameworks for such assessments. epa.gov For commercial chemicals, a lack of comprehensive ecotoxicological data can be a significant information gap.

Given the use of some aminobenzoate derivatives in consumer products and as bird repellents, there is a need for thorough environmental risk assessments. nih.govewg.org For this compound, a comprehensive ecotoxicological profile would need to be established through standardized testing to understand its potential impact on aquatic and terrestrial ecosystems.

Table 2: Ecotoxicity Data for Methyl 2-aminobenzoate (a structural analog)

OrganismEndpointConcentrationReference
FishLC50 (acute)20-30 mg/L nih.gov
FishChronic effects10-70 µg/L nih.gov
CrustaceansChronic effects10-70 µg/L nih.gov

Implementation of Green Chemistry Principles in the Production and Application of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of active research, aimed at reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

While specific "green" synthesis routes for this compound are not extensively documented, general advancements in the synthesis of substituted anthranilates can be considered. These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net It has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the production of this compound. researchgate.net

Solid-Phase Synthesis: The use of solid supports for synthesizing N-substituted anthranilic acid derivatives facilitates the purification process by allowing for easy removal of catalysts and excess reagents, which aligns with the green chemistry principle of waste reduction. nih.gov

Catalytic Reactions: The development of efficient catalytic systems, for instance, for amination reactions, can lead to more atom-economical and environmentally benign synthesis pathways compared to stoichiometric reagents. nih.gov

Enzymatic Synthesis: Biocatalysis, using enzymes to carry out chemical transformations, offers high selectivity and mild reaction conditions. While no specific enzyme has been reported for the synthesis of this compound, research into the enzymatic synthesis of related amino acid analogues suggests potential for future development in this area. nih.govresearchgate.net

The selection of solvents and reagents is another critical aspect of green chemistry. The ideal synthesis would utilize non-toxic, renewable solvents and starting materials. The development of such a process for this compound remains a goal for future research.

Table 3: Potential Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrinciplePotential Application in Synthesis
Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy input. researchgate.net
Waste Prevention Solid-phase synthesis to simplify purification and reduce solvent use. nih.gov
Catalysis Use of efficient metal or biocatalysts to improve atom economy and reduce waste. nih.govnih.gov
Safer Solvents & Reagents Exploration of aqueous media or biodegradable solvents.

Future Directions and Emerging Research Paradigms for Methyl 2 Amino 6 Methoxybenzoate

Identification of Unexplored Synthetic Routes and Derivatization Strategies for Methyl 2-amino-6-methoxybenzoate

While established methods for the synthesis of this compound exist, the pursuit of more efficient, sustainable, and versatile synthetic strategies remains a key research focus. One promising, yet not fully explored, approach involves a multi-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester. This pathway includes a reduction hydrogenation reaction to produce 2-amino-6-methylbenzoic acid or its methyl ester, followed by a one-pot diazotization, hydrolysis, and esterification to yield 2-hydroxy-6-methyl benzoate (B1203000). Subsequent methylation and hydrolysis steps can then lead to the desired product. google.com The development of green chemistry protocols for these transformations, such as the use of environmentally benign solvents and catalysts, presents a significant area for future investigation.

The derivatization of this compound is another fertile ground for research. The amino and ester functionalities of the molecule serve as reactive handles for a wide array of chemical modifications. For instance, the amino group can undergo condensation reactions with various aldehydes to form Schiff bases, which can then be used to synthesize a variety of heterocyclic compounds. ekb.eg Furthermore, the synthesis of hydrazones from the related 6-methoxy-2-aminobenzothiazole suggests that similar derivatization of the amino group in this compound could yield compounds with interesting biological activities. ekb.eg The ester group, on the other hand, can be hydrolyzed and converted to amides or other ester derivatives, further expanding the chemical space accessible from this starting material. The synthesis of N6-derivatives of 8-azapurine (B62227) from amino pyrimidines provides a template for how the amino functionality can be incorporated into more complex heterocyclic systems. nih.gov

A key challenge and opportunity lie in the development of regioselective derivatization strategies, particularly for modifications on the benzene (B151609) ring. The existing methoxy (B1213986) and amino groups direct electrophilic substitution to specific positions, but achieving substitution at other positions may require the use of protecting groups or the development of novel catalytic systems.

Table 1: Potential Derivatization Strategies for this compound

Functional GroupReaction TypePotential Products
Amino GroupAcylationAmides
Amino GroupSchiff Base FormationImines
Amino GroupDiazotizationAzo compounds, Halogenated derivatives
Ester GroupHydrolysisCarboxylic Acid
Ester GroupTransesterificationDifferent Ester Derivatives
Aromatic RingElectrophilic SubstitutionHalogenated, Nitrated, Sulfonated derivatives

Novel Applications in Interdisciplinary Fields (e.g., optoelectronics, nanotechnology, advanced diagnostics)

The unique electronic and structural features of this compound and its potential derivatives make them attractive candidates for applications beyond their traditional use in organic synthesis.

Optoelectronics: The field of organic electronics is constantly seeking new materials with tailored optical and electronic properties. While direct applications of this compound in this area are not yet reported, the study of structurally similar compounds provides a strong rationale for its investigation. For example, organic single crystals of 2-amino-6-methylpyridinium 4-nitrobenzoate (B1230335) have been grown and characterized for their potential in optoelectronic devices. researchgate.net The presence of both electron-donating (amino and methoxy) and electron-withdrawing (ester) groups in this compound suggests that it could exhibit interesting photophysical properties, such as fluorescence or non-linear optical behavior, upon suitable modification. Future research could focus on synthesizing derivatives with extended π-conjugation to tune their absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Nanotechnology: The application of nanotechnology to improve the delivery and efficacy of bioactive compounds is a rapidly growing field. nih.govnih.gov Aminobenzoate derivatives are being explored for their potential in creating novel drug delivery systems. For instance, microemulsion technology has been leveraged to encapsulate and enhance the oral pharmacokinetics of certain prodrugs. mdpi.com This suggests that this compound derivatives could be formulated into nanoparticles, liposomes, or solid lipid nanoparticles to improve their solubility, stability, and bioavailability for potential therapeutic applications. nih.govnih.gov The amino group could also be used to functionalize the surface of nanoparticles for targeted delivery.

Advanced Diagnostics: The development of sensitive and selective diagnostic tools is crucial for early disease detection. While not yet explored for this purpose, this compound derivatives could potentially be developed as fluorescent probes or imaging agents. The intrinsic fluorescence of some aromatic amino compounds can be modulated by their local environment, making them suitable for sensing applications. By incorporating specific binding moieties, derivatives of this compound could be designed to target particular biomarkers, enabling their detection through fluorescence imaging or other spectroscopic techniques.

Advanced Computational Modeling for Predictive Research and Rational Design of this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities.

For this compound, computational methods can be employed to predict a range of properties for its potential derivatives. Basic molecular descriptors such as the topological polar surface area (TPSA), logarithm of the partition coefficient (LogP), and the number of hydrogen bond donors and acceptors have already been calculated for the parent compound. chemscene.com These parameters are crucial in the early stages of drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

More advanced computational techniques, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and spectroscopic properties of this compound and its derivatives. This information is vital for predicting their reactivity, photophysical behavior, and potential for applications in optoelectronics. For instance, quantum chemical calculations have been successfully used to assess the suitability of related compounds for nonlinear optical (NLO) applications. researchgate.net

Furthermore, in silico design and screening of hypothetical analogs can accelerate the discovery of new functional materials. rsc.org By computationally generating libraries of virtual derivatives of this compound and predicting their properties, researchers can prioritize the synthesis of the most promising candidates. This approach has been successfully applied to the design of metal-organic frameworks (MOFs) and can be adapted for the discovery of new organic materials with tailored properties for various applications. rsc.org

Table 2: Predicted Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃ chemscene.com
Molecular Weight181.19 g/mol chemscene.com
TPSA61.55 Ų chemscene.com
LogP1.064 chemscene.com
Hydrogen Bond Acceptors4 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Rotatable Bonds2 chemscene.com

Challenges and Opportunities in Translational Research and Scale-Up of this compound Chemistry

The translation of promising research findings from the laboratory to practical applications and industrial-scale production presents a unique set of challenges and opportunities.

Challenges: A primary challenge in the scale-up of any chemical synthesis is maintaining the efficiency, purity, and cost-effectiveness of the process. For this compound and its derivatives, this involves optimizing reaction conditions, minimizing the use of hazardous reagents and solvents, and developing robust purification methods. The synthesis of related compounds often involves multi-step procedures, which can be difficult and costly to implement on a large scale. orgsyn.org For potential therapeutic applications, issues such as poor water solubility and low bioavailability of organic molecules can be significant hurdles. mdpi.com

Opportunities: Despite the challenges, there are significant opportunities for the translational research and scale-up of this compound chemistry. The development of more efficient and greener synthetic routes, as discussed in section 9.1, can significantly reduce the cost and environmental impact of production. chemicalbook.com Advances in formulation technologies, such as the use of microemulsions and nanoparticles, offer promising solutions to overcome solubility and bioavailability issues. nih.govmdpi.com

The market for specialty chemicals and pharmaceutical intermediates is substantial, and a cost-effective and scalable synthesis of this compound could open up new commercial opportunities. Market analysis of similar compounds, such as methyl 4-amino-2-methoxybenzoate, indicates a growing demand for such intermediates in various industries. lpinformationdata.com Collaboration between academic research groups and industrial partners will be crucial to bridge the gap between discovery and commercialization, ensuring that the full potential of this compound and its derivatives can be realized.

Q & A

Basic Research Question

  • 1H/13C NMR : The amino (-NH2) proton appears as a broad singlet near δ 5.5–6.0 ppm, while the methoxy (-OCH3) group resonates as a sharp singlet at δ 3.8–4.0 ppm. Aromatic protons in the ortho and para positions exhibit splitting patterns due to coupling .
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O) appear at ~1700 cm⁻¹, and N-H bending (amine) near 1600 cm⁻¹.
  • Mass Spectrometry : The molecular ion peak [M+H]+ should align with the molecular weight (e.g., 195.18 g/mol for C9H11NO3). Fragmentation patterns include loss of methoxy (-OCH3, 31 Da) and methyl ester groups (-COOCH3, 59 Da).

How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

Advanced Research Question
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly when positional disorder or twinning complicates analysis. For this compound:

  • Structure Solution : Use SHELXD for phase determination from high-resolution data (d-spacing < 1.0 Å).
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. The methoxy and amino groups’ orientation can be validated via electron density maps .
  • Validation : The CIF file should report R-factors < 5% and bond-length discrepancies < 0.02 Å.

What strategies address discrepancies in reported biological activities of this compound derivatives across different studies?

Advanced Research Question
Discrepancies often arise from variations in derivative purity, assay conditions, or substituent positioning. Methodological solutions include:

  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., fixed concentrations in cell lines like HEK-293 or HepG2).
  • Purity Validation : Use HPLC-MS to confirm >95% purity, as impurities like unreacted intermediates can skew activity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .

How does the substitution pattern on the benzoate ring influence the reactivity and application of this compound in medicinal chemistry?

Advanced Research Question
Substituent position and electronic effects dictate reactivity:

  • Electron-Donating Groups (e.g., -OCH3) : Enhance nucleophilic aromatic substitution at the para position.
  • Amino Group (-NH2) : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Regioselectivity : Methoxy at the 6-position directs electrophilic attacks to the 4-position, enabling targeted functionalization . Applications include designing kinase inhibitors or antimicrobial agents by introducing halogen or sulfonyl groups.

What are the best practices for ensuring reproducibility in the synthesis of this compound under varying laboratory conditions?

Q. Methodological Guidance

  • Reagent Quality : Use anhydrous sodium methoxide and freshly distilled solvents to prevent hydrolysis.
  • Moisture Control : Conduct reactions under nitrogen or argon to avoid amine oxidation.
  • Temperature Gradients : Employ reflux condensers with precise thermocouples (±1°C accuracy).
  • Analytical Consistency : Cross-validate NMR and LC-MS results with internal standards (e.g., tetramethylsilane for NMR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-amino-6-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.